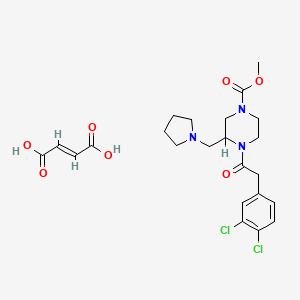

![molecular formula C19H19N3O3 B1672192 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester CAS No. 932191-62-3](/img/structure/B1672192.png)

4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester

Übersicht

Beschreibung

Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It’s a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry . Pyrimidobenzimidazoles are a class of compounds that have been the focus of many studies due to their wide range of biological activities .

Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot synthesis involving 1,2-aromatic diamines and alkyl or aryl carboxylic acids . This process involves reacting these compounds in electrostatically charged microdroplets generated using a nano-electrospray ion source .

Molecular Structure Analysis

The benzimidazole core has a structural similarity to purine, making it a key structural motif in drug design .

Chemical Reactions Analysis

The synthetic procedure for benzimidazoles involves an acid-catalyzed reaction mechanism based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .

Physical And Chemical Properties Analysis

The presence of heterocycles like benzimidazole modulates physicochemical properties and the pKa profile of therapeutic leads . Nitrogen substitution enables a useful functional handle for further derivatization .

Wissenschaftliche Forschungsanwendungen

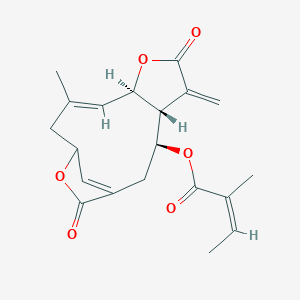

Adenosine A2B Receptor Antagonism

ISAM-140 is a potent and selective antagonist of the adenosine A2B receptor (A2BAR) . This receptor plays a crucial role in regulating immune responses, inflammation, and tumor microenvironments. By blocking A2BAR, ISAM-140 modulates adenosine signaling pathways, which can have significant implications in various contexts.

Cancer Immunotherapy

Research has shown that ISAM-140 helps the immune system combat cancer cells. In in vitro assays, it rescues T cell and natural killer (NK) cell proliferation, enhances cytokine release, and promotes tumor-infiltrating lymphocytes (TILs) . These findings suggest that ISAM-140 could be a promising candidate for cancer immunotherapy.

Zukünftige Richtungen

Wirkmechanismus

ISAM-140, also known as propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, is a potent and highly selective antagonist of the A2B adenosine receptor .

Target of Action

The primary target of ISAM-140 is the A2B adenosine receptor . This receptor is one of the four subtypes of adenosine receptors in the body and plays a crucial role in many biological functions, including immune response and inflammation.

Mode of Action

ISAM-140 acts as an antagonist at the A2B adenosine receptor, meaning it binds to this receptor and blocks its activation . It has a Ki value of 3.49 nM for the A2B receptor, indicating a high affinity, and exhibits over 1000-fold selectivity for the A2B receptor compared to the other three adenosine receptor subtypes .

Biochemical Pathways

The A2B adenosine receptor is coupled to the G protein, and its activation typically leads to an increase in intracellular cAMP levels. By acting as an antagonist, ISAM-140 inhibits the increase in cAMP levels stimulated by adenosine .

Result of Action

ISAM-140 has been shown to help the immune system attack cancer cells in in vitro assays. It does this by rescuing T and NK cell proliferation, cytokine release, and TIL infiltration .

Eigenschaften

IUPAC Name |

propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-11(2)25-18(23)16-12(3)20-19-21-13-7-4-5-8-14(13)22(19)17(16)15-9-6-10-24-15/h4-11,17H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHLRBMDXQBOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CO4)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-2-[[(2S)-2-aminopropanoyl]-[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxypyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl] 3,5-dihydroxy-2-methyl-6-(sulfanylmethyl)benzoate](/img/structure/B1672114.png)

![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)

![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)

![N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide](/img/structure/B1672121.png)

![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)

![(3S)-3-[[2-[[(Z,2S)-2-[[(3R,6R,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carbonyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butanoic acid](/img/structure/B1672129.png)